![molecular formula C16H26Cl2N2 B1392386 1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1219980-81-0](/img/structure/B1392386.png)
1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride
説明
1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride (THQ-PEP) is a synthetic compound composed of a piperidine and a tetrahydroquinoline ring, and is a derivative of the natural alkaloid quinoline. It is a white crystalline solid with a melting point of 139-140°C, and is soluble in water, methanol, and ethanol. THQ-PEP has been used in research studies for its pharmacological properties, and its potential applications in drug development.
科学的研究の応用
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally similar to 1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific groups substantially enhanced the inhibitory activity against AChE. One of the derivatives demonstrated a significant affinity for AChE, suggesting potential applications in the development of antidementia agents (Sugimoto et al., 1990).
Cardioprotective and Antiarrhythmic Effects
Compounds structurally related to 1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride have been investigated for their cardioprotective and antiarrhythmic effects. One study reported that a substituted tetrahydroisoquinoline demonstrated calcium antagonistic activity on rat hearts, suggesting a stronger inhibition of cardiac electric activity in hypertensive rats compared to normotensive rats (Dong et al., 1993).
Neuroprotective Effects
The inhibition of Poly(adenosine 5′-diphosphoribose) synthetase (PARS) by a potent PARS inhibitor structurally related to the compound led to a significant reduction of infarct volume in a focal cerebral ischemia model in rats. This suggests that targeting PARS may play a crucial role in the pathogenesis of brain damage in cerebral ischemia (Takahashi et al., 1997).
Therapeutic Potential in Various Diseases
Tetrahydroisoquinolines, the core structure of the compound , have been extensively studied for their therapeutic potential in various diseases. These compounds have shown success in drug discovery, particularly in the treatment of cancer and central nervous system disorders. They also hold promise as novel drug candidates for infectious diseases and other therapeutic areas (Singh & Shah, 2017).
特性
IUPAC Name |
1-(2-piperidin-2-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-9-16-14(6-1)7-5-12-18(16)13-10-15-8-3-4-11-17-15;;/h1-2,6,9,15,17H,3-5,7-8,10-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENHZIFSICVATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol](/img/structure/B1392303.png)


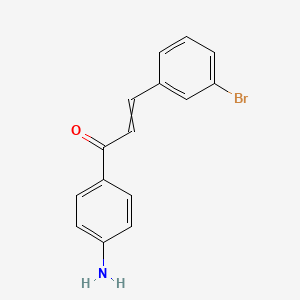
![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)
![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)

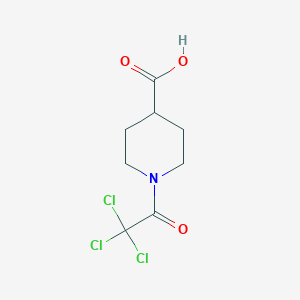
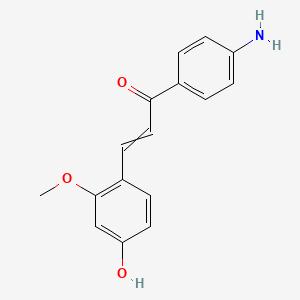
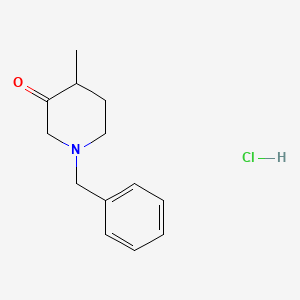
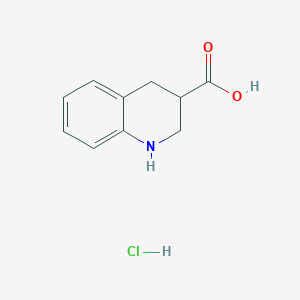
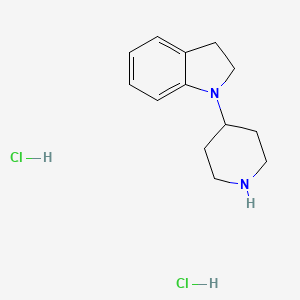
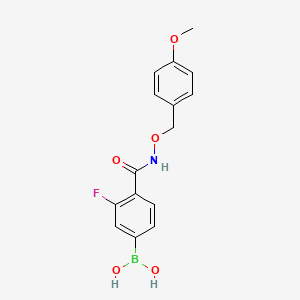
![3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392326.png)